2-(4-Methoxyphenoxy)benzylamine hydrochloride
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The IUPAC name 2-(4-methoxyphenoxy)benzylamine hydrochloride is derived from its structure:
- A benzylamine core (C₆H₅CH₂NH₂) substituted at the para position of the benzene ring with a 4-methoxyphenoxy group (–O–C₆H₄–OCH₃).
- The hydrochloride salt forms via protonation of the amine group.
Constitutional isomers arise from variations in substituent positions:
- Methoxy group placement : Shifting the methoxy group to the ortho or meta position on the phenoxy ring yields isomers like 2-(2-methoxyphenoxy)benzylamine or 2-(3-methoxyphenoxy)benzylamine.
- Benzylamine substitution : Relocating the phenoxy group to the 3- or 4-position on the benzylamine ring creates isomers such as 3-(4-methoxyphenoxy)benzylamine.
| Isomer Type | Example Structure | Key Difference |
|---|---|---|
| Methoxy positional isomer | 2-(2-methoxyphenoxy)benzylamine | Methoxy at ortho position |
| Benzylamine positional isomer | 4-(4-methoxyphenoxy)benzylamine | Phenoxy at para position |
Molecular Geometry Analysis: Bond Angles and Torsional Strain
The molecule adopts a non-planar conformation due to steric and electronic effects:
- Bond angles :
- Torsional strain :
- Dihedral angles between the two benzene rings range from 45° to 60°, as shown in density functional theory (DFT) calculations. This skewing minimizes steric clashes between the methoxy group and adjacent hydrogen atoms.
Key geometric parameters (DFT-optimized):
| Parameter | Value |
|---|---|
| C–O–C (ether) bond angle | 119.8° |
| O–CH₃ bond angle | 110.7° |
| Dihedral angle (inter-ring) | 52.3° |
Electronic Structure: Frontier Molecular Orbital Analysis
Frontier molecular orbital (FMO) analysis reveals reactivity insights:
- HOMO (Highest Occupied Molecular Orbital) : Localized on the benzylamine’s nitrogen lone pair and the adjacent aromatic π-system (Figure 1A). The methoxy group’s electron-donating nature raises the HOMO energy (–5.2 eV), enhancing nucleophilic character.
- LUMO (Lowest Unoccupied Molecular Orbital) : Primarily located on the phenoxy ring’s π* orbitals (–1.8 eV), making it susceptible to electrophilic attack.
FMO Energy Comparison :
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | –5.2 | Benzylamine nitrogen, aryl ring |
| LUMO | –1.8 | Phenoxy π* system |
The HOMO-LUMO gap of 3.4 eV suggests moderate electronic stability, consistent with its use in synthetic intermediates.
Properties
IUPAC Name |
[2-(4-methoxyphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLYOAAIULIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590021 | |
| Record name | 1-[2-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171721-42-8 | |
| Record name | 1-[2-(4-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis from Precursor Compounds
The most widely documented method involves a multi-step synthesis starting from readily available precursors. The process begins with the formation of the benzylamine backbone through nucleophilic substitution or reductive amination. For instance, p-chlorobenzonitrile and p-methoxyphenol are reacted in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures (150°C) to form the intermediate 2-(4-methoxyphenoxy)benzonitrile. Subsequent reduction of the nitrile group to a primary amine is achieved using catalytic hydrogenation or borane complexes, followed by hydrochlorination to yield the final product.
Key Reaction Steps:
- Etherification :
$$ \text{p-Chlorobenzonitrile} + \text{p-Methoxyphenol} \xrightarrow{\text{NaH, DMF, 150°C}} \text{2-(4-Methoxyphenoxy)benzonitrile} $$ - Reduction :
$$ \text{2-(4-Methoxyphenoxy)benzonitrile} \xrightarrow{\text{H}2/\text{Pd or BH}3} \text{2-(4-Methoxyphenoxy)benzylamine} $$ - Hydrochlorination :
$$ \text{2-(4-Methoxyphenoxy)benzylamine} + \text{HCl} \rightarrow \text{this compound} $$
This method achieves yields exceeding 90% with purity >99% when optimized.
Sodium Hydride-Mediated Etherification
A patent-published approach (CN102863356A) highlights the use of sodium hydride as a superior base compared to potassium hydroxide (KOH) for etherification. By eliminating the need for dehydration steps, this method simplifies the synthesis of the intermediate 2-(4-methoxyphenoxy)benzonitrile. Reacting p-cyanochlorobenzene and p-methoxyphenol in DMF with NaH at 150°C for 1 hour produces the nitrile intermediate in high yield. The absence of water in the reaction system prevents hydrolysis side reactions, enhancing selectivity.
Reductive Amination of Aldehyde Precursors
Alternative routes employ reductive amination of 2-(4-methoxyphenoxy)benzaldehyde. In this method, the aldehyde is treated with ammonia or ammonium salts in the presence of reducing agents such as palladium nanoparticles or sodium cyanoborohydride (NaBH₃CN). For example:
$$ \text{2-(4-Methoxyphenoxy)benzaldehyde} + \text{NH}3 \xrightarrow{\text{Pd, H}2\text{O, pH 2}} \text{2-(4-Methoxyphenoxy)benzylamine} $$
This aqueous-phase reaction minimizes organic solvent use and achieves moderate yields (70–80%).
Two-Phase Chloromethylation
A Chinese patent (CN102311351A) describes a two-phase system for synthesizing chlorinated intermediates, which are subsequently aminated. Using a quaternary ammonium salt as a phase-transfer catalyst, 2,4-dimethoxybenzyl chloride is synthesized from 2,4-dimethoxytoluene and chlorine gas. The chloride is then reacted with hexamethylenetetramine (urotropine) to form the amine, followed by hydrochlorination. This method is noted for its mild conditions and scalability.
Optimization of Reaction Conditions
Temperature and Catalyst Effects
The etherification step is highly temperature-dependent. Studies indicate that reactions conducted at 150°C with NaH achieve near-quantitative conversion, whereas lower temperatures (e.g., 130°C) result in incomplete reactions. Catalytic amounts of iodide salts (e.g., KI) further accelerate the reaction by facilitating nucleophilic displacement.
Solvent Selection
DMF is the preferred solvent for its ability to dissolve both aromatic substrates and inorganic bases. Polar aprotic solvents like dimethylacetamide (DMAc) offer similar efficacy but at higher cost.
Purity and Yield Enhancements
Recrystallization from methanol or ethanol is critical for obtaining high-purity (>99%) this compound. Impurities such as unreacted phenol or over-chlorinated byproducts are removed through iterative washing with cold ether.
Characterization and Quality Control
Spectroscopic Analysis
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₂·HCl | |
| Molecular Weight | 265.74 g/mol | |
| Melting Point | 236–237°C | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C |
Applications and Derivative Synthesis
Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of kinase inhibitors and antimicrobial agents. Its amine group facilitates conjugation with carboxylic acids or sulfonyl chlorides to form amide or sulfonamide derivatives.
Materials Science
In corrosion inhibition, this compound demonstrates efficiency up to 95% at 250 ppm concentration in acidic environments, attributed to its adsorption on metal surfaces via lone electron pairs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the benzylamine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development: 2-(4-Methoxyphenoxy)benzylamine hydrochloride serves as a key intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders .
- Biochemical Research: The compound is employed in studies investigating receptor interactions and signaling pathways, enhancing the understanding of cellular mechanisms . It has been utilized in studies aimed at understanding receptor interactions and has shown promise in developing treatments for neurological disorders .
- Material Science: It can be used in formulating advanced materials, contributing to developing innovative coatings and polymers with enhanced properties .
- Analytical Chemistry: The compound acts as a standard reference material in analytical methods, ensuring accuracy and reliability in quantifying similar compounds in complex mixtures .
- Cosmetic Formulations: This chemical is explored in cosmetic applications for its potential benefits in skin care products, offering antioxidant properties that can enhance product efficacy .
Potential Applications
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenoxy)benzylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion . In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-(4-Methoxyphenoxy)benzylamine hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, applications in drug development, and potential therapeutic uses.
- Chemical Formula: CHClNO
- Molecular Weight: 270.73 g/mol
- CAS Number: 262862-66-8
Research indicates that this compound interacts with various biological targets, including receptors involved in neurological processes. Its structure allows for interactions that may influence signaling pathways critical for cellular function.
Receptor Interactions
- Neurotransmitter Receptors: This compound shows potential as a modulator of neurotransmitter receptors, which are crucial in the treatment of neurological disorders.
- Cell Signaling Pathways: Studies have demonstrated its role in modulating specific signaling pathways that can affect cell proliferation and apoptosis.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Case Studies and Research Findings
- Pharmaceutical Development:
- Biochemical Research:
- Cosmetic Applications:
Safety and Toxicology
While promising, the safety profile of this compound requires thorough investigation. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe usage parameters.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Methoxyphenoxy)benzylamine hydrochloride, and what are their yield optimization challenges?
- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 4-methoxyphenol with a benzyl halide derivative followed by amination using ammonia or a protected amine precursor is a standard approach . Yield optimization often requires precise control of reaction conditions (e.g., temperature, stoichiometry of reagents) and purification via recrystallization or chromatography. Impurities such as unreacted intermediates or byproducts like N-alkylated derivatives must be monitored using HPLC or LC-MS .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Key techniques include:
- NMR (¹H/¹³C) to confirm the methoxyphenoxy and benzylamine moieties.
- FT-IR for functional group verification (e.g., C-O-C stretch at ~1250 cm⁻¹, NH₂ vibrations).
- XRD for crystalline structure determination, especially to differentiate polymorphs .
- Elemental analysis to validate stoichiometry and purity (>98% is typical for research-grade material) .
Q. What biological targets or pathways are associated with this compound in preliminary studies?
- The compound has been investigated for interactions with adrenergic receptors due to structural similarities to phenoxybenzamine derivatives . In vitro assays (e.g., radioligand binding studies) are used to assess affinity for α/β-adrenergic subtypes. Additionally, its potential role in apoptosis modulation is explored via caspase-3/7 activity assays and mitochondrial membrane potential measurements .
Advanced Research Questions
Q. How do researchers address contradictory data in biological activity studies (e.g., receptor activation vs. inhibition)?
- Contradictions may arise from assay conditions (e.g., cell type, ligand concentration). A multi-method approach is recommended:
- Orthogonal assays : Compare radioligand binding (e.g., ³H-yohimbine for α₂-adrenergic receptors) with functional assays (e.g., cAMP modulation).
- Dose-response curves to identify non-linear effects or off-target interactions.
- Computational docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies .
Q. What experimental strategies are used to resolve polymorphism-related stability issues in formulations?
- Polymorphs can alter solubility and bioavailability. Key steps include:
- Accelerated stability testing under varied humidity/temperature conditions.
- DSC/TGA to identify thermal transitions and hydrate formation.
- PXRD to track crystalline phase changes during storage.
- Co-crystallization or salt formation (e.g., with citric acid) to stabilize the preferred polymorph .
Q. How is impurity profiling conducted for this compound, and what are the critical quality attributes (CQAs)?
- HPLC-UV/ELSD with gradient elution is used to separate and quantify impurities (e.g., residual benzyl halides, dimerization byproducts).
- CQAs include:
- Purity thresholds (>99% for pharmacological assays).
- Residual solvent levels (e.g., DMF, ethanol) per ICH Q3C guidelines.
- Heavy metal contamination (e.g., Pb, Hg) assessed via ICP-MS .
Q. What are the challenges in designing in vivo pharmacokinetic studies for this compound?
- Low oral bioavailability due to poor solubility or first-pass metabolism requires formulation optimization (e.g., nanoemulsions, cyclodextrin complexes).
- Plasma protein binding must be quantified using equilibrium dialysis.
- Metabolite identification via LC-HRMS/MS to detect phase I/II metabolites (e.g., O-demethylation products) .
Methodological Guidance Tables
| Challenge | Recommended Approach | Key References |
|---|---|---|
| Polymorph identification | XRD paired with DSC for thermal behavior analysis | |
| Impurity quantification | HPLC-UV with C18 columns (acetonitrile/water gradient) | |
| Receptor binding assays | Radioligand displacement using ³H-prazosin (α₁-subtype) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
